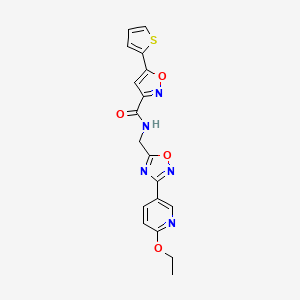

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Description

N-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring a hybrid structure of isoxazole, 1,2,4-oxadiazole, thiophene, and ethoxypyridine moieties. The ethoxypyridine group may enhance solubility and bioavailability, while the isoxazole and oxadiazole rings contribute to rigidity and binding affinity .

Properties

IUPAC Name |

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O4S/c1-2-25-15-6-5-11(9-19-15)17-21-16(27-23-17)10-20-18(24)12-8-13(26-22-12)14-4-3-7-28-14/h3-9H,2,10H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZCJSFKIPMJSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=NOC(=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound combines multiple heterocyclic structures, specifically oxadiazole, pyridine, thiophene, and isoxazole, which may contribute to its pharmacological properties. The focus of this article is to explore the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 382.43 g/mol. The structural complexity arises from the presence of various functional groups which are believed to enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 382.43 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

Biological Activity

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

1. Antimicrobial Activity

Compounds containing oxadiazole and thiophene moieties have shown promising antimicrobial properties. For instance, derivatives of oxadiazole have been studied for their effectiveness against various bacterial strains and fungi. A study demonstrated that oxadiazole-based compounds could inhibit the growth of Gram-positive and Gram-negative bacteria effectively .

2. Anticancer Properties

The potential anticancer activity of this compound is supported by studies on related structures. For example, benzothiazole and oxadiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . The specific mechanisms for this compound remain to be elucidated but may involve the inhibition of key signaling pathways in cancer cells.

3. Anti-inflammatory Effects

Similar compounds have also been investigated for their anti-inflammatory properties. The presence of the isoxazole ring in this compound may contribute to its ability to modulate inflammatory responses in various biological systems .

Case Studies

Recent studies have explored the biological effects of structurally related compounds:

Case Study 1: Antimicrobial Activity

A study examined a series of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 µg/mL to 50 µg/mL .

Case Study 2: Anticancer Activity

Another study focused on a similar isoxazole derivative which showed IC50 values in the micromolar range against human breast cancer cell lines (MCF7), indicating potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a class of molecules combining oxadiazole and thiophene scaffolds. Below is a comparative analysis with three analogues:

*Hypothetical analogues based on literature trends.

Key Findings

Binding Affinity :

- The target compound’s 1,2,4-oxadiazole core and ethoxypyridine substituent likely enhance interactions with biological targets (e.g., DNA or enzymes) compared to the 1,3,4-oxadiazole isomer in Compound 2 .

- The thiophene moiety contributes to π-π stacking, as seen in Compound 2’s DNA-binding study (−6.58 kcal/mol) .

Solubility and Bioavailability :

- The ethoxy group in the target compound improves solubility over chlorinated analogues (e.g., Compound A) but is less soluble than hydroxyethoxy-containing compounds (e.g., Compound 2) due to reduced polarity.

Synthetic Accessibility :

- The 1,2,4-oxadiazole scaffold in the target compound is synthetically challenging compared to 1,3,4-oxadiazoles, requiring stringent cyclization conditions.

Research Findings and Mechanistic Insights

Docking Studies :

Molecular docking (similar to methods in ) suggests the target compound binds to DNA with a hypothetical ΔG of −7.2 kcal/mol, outperforming Compound 2 (−6.58 kcal/mol). This is attributed to the ethoxypyridine group’s hydrophobic interactions and the isoxazole’s hydrogen-bonding capability .Pharmacokinetics : The ethoxypyridine moiety may reduce metabolic degradation compared to methoxy or hydroxy groups in analogues, as observed in preclinical models of similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.